molecular formula C13H24ClNO B5186266 2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride

2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride

Cat. No. B5186266
M. Wt: 245.79 g/mol
InChI Key: BIRVGIIVICCICV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic piperidines often involves complex reactions that aim to establish the bicyclic framework with the desired functional groups in precise positions. Studies have detailed the synthesis and structural analysis of compounds with similar backbones, such as 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol and its derivatives, showcasing methodologies that could potentially apply to our compound of interest (Gálvez et al., 1989). These methods include steps like esterification, N-alkylation, and cycloaddition reactions, tailored to construct the bicyclic piperidine scaffold efficiently.

Molecular Structure AnalysisThe molecular structure of bicyclic piperidines, including our compound, often exhibits a chair-envelope conformation. This conformational preference impacts the molecule's chemical reactivity and interactions. The structure of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, for example, revealed by X-ray diffraction, shows a chair-envelope conformation with significant implications for hydrogen bonding and molecular stability (Gálvez et al., 1989). Such insights are crucial for understanding the physical and chemical properties of "2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride."

Chemical Reactions and Properties

Bicyclic piperidines, including derivatives of our compound, participate in various chemical reactions that exploit their unique structural features. The presence of functional groups such as the hydroxyl and the piperidinyl moiety allows for reactions including alkylation, acylation, and others that modify the compound's properties for potential applications. For instance, derivatives of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol have been studied for their reactivity and potential pharmacological applications, highlighting the versatility of this chemical framework (Izquierdo et al., 1991).

Future Directions

The future directions in the research of “2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride” and related compounds could involve the development of new synthetic methodologies and the exploration of their biological activities . The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a promising area of research due to its presence in a wide array of biologically active compounds .

properties

IUPAC Name

2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c15-13-10-4-6-11(13)12(7-5-10)14-8-2-1-3-9-14;/h10-13,15H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRVGIIVICCICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC3CCC2C3O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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